molecular formula C24H20N4O2S B10950900 2-{4-[(4-methoxyphenoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{4-[(4-methoxyphenoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10950900
M. Wt: 428.5 g/mol
InChI Key: WRIOXABIEJXXBO-UHFFFAOYSA-N
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Description

2-{4-[(4-methoxyphenoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a unique combination of a cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with a methoxyphenoxy methylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-methoxyphenoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting with the preparation of the core structure. The cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core can be synthesized through a series of cyclization reactions involving thiophene and triazole derivatives. The methoxyphenoxy methylphenyl group is then introduced through a nucleophilic substitution reaction, using appropriate reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-methoxyphenoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and various catalysts.

Major Products

Scientific Research Applications

2-{4-[(4-methoxyphenoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with specific functional properties.

Mechanism of Action

The mechanism of action of 2-{4-[(4-methoxyphenoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 5-ethyl-3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
  • 5-[(4-methoxyphenoxy)methyl]-4-phenyl-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

2-{4-[(4-methoxyphenoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H20N4O2S

Molecular Weight

428.5 g/mol

IUPAC Name

4-[4-[(4-methoxyphenoxy)methyl]phenyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C24H20N4O2S/c1-29-17-9-11-18(12-10-17)30-13-15-5-7-16(8-6-15)22-26-23-21-19-3-2-4-20(19)31-24(21)25-14-28(23)27-22/h5-12,14H,2-4,13H2,1H3

InChI Key

WRIOXABIEJXXBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C6=C(S5)CCC6

Origin of Product

United States

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